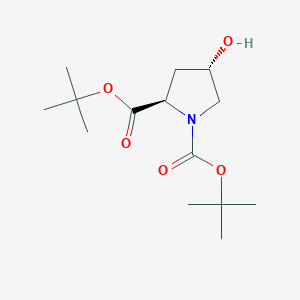

Boc-D-Hyp-Otbu

Description

Significance of Protected Hydroxyproline (B1673980) Derivatives in Contemporary Chemical Synthesis

Protected hydroxyproline derivatives, such as Boc-D-Hyp-Otbu, are invaluable tools in modern chemical synthesis, especially in peptide and medicinal chemistry. chemimpex.com The strategic use of protecting groups, in this case, the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl (OtBu) ester for the carboxylic acid, allows for precise control over chemical reactions. This control is crucial for preventing unwanted side reactions and ensuring the desired formation of complex molecules. genscript.com The hydroxyl functionality of the hydroxyproline ring offers a site for further modification, which can be critical for the biological activity and interaction of the final molecule with target proteins. chemimpex.com The stability and solubility of these derivatives are enhanced by the protecting groups, making them ideal for a variety of chemical transformations. chemimpex.comchemimpex.com

The applications of protected hydroxyproline derivatives extend to several key areas of research:

Peptide Synthesis: They serve as fundamental building blocks for creating peptides, including those with therapeutic potential. chemimpex.comchemimpex.com

Drug Development: Their unique structures enable the modification of drug candidates to improve properties like stability and bioavailability. chemimpex.comchemimpex.com

Biochemical Research: These compounds are utilized in studies of protein folding and enzyme activity, contributing to our understanding of complex biological processes. chemimpex.com

Historical Development and Evolution of Boc-Protected Amino Acids in Organic Chemistry

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1960s marked a significant milestone in organic synthesis, particularly in the field of peptide chemistry. numberanalytics.com Prior to its development, chemists faced challenges in selectively protecting the amino group of amino acids during the step-wise assembly of peptides. The Boc group provided a reliable and readily removable shield for the amine functionality. genscript.comnumberanalytics.com

The formation of Boc-protected amino acids is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This method is efficient and generally provides high yields of the protected product. orgsyn.org The Boc group's key advantage lies in its acid-lability; it can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA), without affecting other, more robust protecting groups. genscript.commasterorganicchemistry.com This orthogonality is a cornerstone of modern protecting group strategy in multi-step organic synthesis. peptide.com Over the decades, the use of Boc-protected amino acids has expanded beyond peptide synthesis to become a standard practice in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Structural Characteristics of this compound and its D-Isomer Analogues

This compound, systematically named (2R,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, possesses a unique three-dimensional structure that is central to its utility. chemimpex.com The "D-Hyp" designation refers to the stereochemistry of the hydroxyproline core, which is a five-membered pyrrolidine (B122466) ring. The stereocenters at carbons 2 and 4 dictate the spatial arrangement of the substituents, which in turn influences the conformational preferences of molecules incorporating this unit.

The L-isomer, Boc-L-Hyp-OtBu or (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is a diastereomer of this compound. chemimpex.comnih.gov While sharing the same molecular formula and weight, the different spatial arrangement of atoms leads to distinct physical and chemical properties, including optical rotation. chemimpex.com The stereochemistry of these building blocks is crucial, as it often dictates the biological activity of the final peptide or drug molecule. nih.gov For instance, the replacement of an L-amino acid with its D-enantiomer can have profound effects on the conformation and function of a peptide. nih.gov

Table 1: Structural and Physical Properties of Boc-Hyp-Otbu Isomers

| Property | This compound | Boc-L-Hyp-Otbu |

|---|---|---|

| Systematic Name | (2R,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate |

| CAS Number | 862996-27-8 chemimpex.com | 170850-75-6 chemimpex.com |

| Molecular Formula | C₁₄H₂₅NO₅ chemimpex.com | C₁₄H₂₅NO₅ chemimpex.com |

| Molecular Weight | 287.36 g/mol chemimpex.com | 287.36 g/mol chemimpex.com |

| Optical Rotation | Not specified in sources | [a]D20 = -75 ± 2º (c=1 in MeOH) chemimpex.com |

This table is generated based on available data and may not be exhaustive.

Overview of Research Trajectories Involving this compound as a Key Precursor

This compound serves as a valuable starting material in a variety of research endeavors, primarily due to its pre-defined stereochemistry and the presence of orthogonal protecting groups. Its application as a chiral precursor allows for the synthesis of complex, enantiomerically pure molecules.

One significant area of research is in the synthesis of bioactive peptides and peptidomimetics. The incorporation of D-amino acids, such as D-hydroxyproline derived from this compound, can increase the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life. Furthermore, the specific stereochemistry of D-hydroxyproline can induce particular secondary structures, such as β-turns, which are often crucial for biological recognition and activity. mdpi.com

Research has also focused on using this compound in the development of novel pharmaceuticals. Its unique structure can be leveraged to create modified drug candidates with improved properties. chemimpex.com For example, the hydroxyproline scaffold can be used to construct constrained analogues of known drugs, potentially leading to enhanced potency and selectivity.

A notable application is in the synthesis of complex natural products. Many natural products possess intricate stereochemical architectures, and chiral building blocks like this compound provide a reliable way to introduce specific stereocenters into the target molecule. numberanalytics.com

Table 2: Research Applications of this compound and Related Derivatives

| Research Area | Application of this compound or Related Derivatives | Key Findings/Significance |

|---|---|---|

| Peptide Synthesis | Building block for synthetic peptides. chemimpex.comchemimpex.com | Incorporation of hydroxyproline residues for creating bioactive peptides. chemimpex.com |

| Drug Development | Modification of drug candidates to enhance stability and bioavailability. chemimpex.comchemimpex.com | Improved pharmaceutical formulations. chemimpex.com |

| Asymmetric Synthesis | Chiral auxiliary to control stereochemistry in chemical reactions. chemimpex.com | Production of enantiomerically pure compounds. chemimpex.com |

| Biomaterials | Development of advanced materials and bioconjugates. chemimpex.com | Facilitates stable linkages in complex molecular architectures. chemimpex.com |

| Structural Biology | Used in studies to understand protein structures and interactions. chemimpex.com | Crucial for rational drug design. chemimpex.com |

This table summarizes general research trends and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHIVNUWGSCHBD-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Boc D Hyp Otbu and Analogous Hydroxyproline Derivatives

Direct Synthesis Routes and Optimization Strategies

The formation of the tert-butyl ester (Otbu) at the carboxyl group is a crucial step. Due to the zwitterionic nature of amino acids, direct esterification can be challenging. nih.gov The tert-butyl group, in particular, introduces significant steric hindrance, often requiring non-classical esterification methods.

Common strategies involve the activation of the carboxylic acid or the use of specific tert-butylating agents. For instance, a protocol for a related compound involves reacting N-Boc protected hydroxyproline (B1673980) with tert-butyl N,N'-diisopropylcarbamimidate. ed.ac.uk Another approach is the reaction of the corresponding N-protected amino acid with tert-butyl acetate (B1210297) in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. orgsyn.org

The choice of solvent and catalyst is critical. Sulfuric acid has been shown to be a particularly effective catalyst for amino acid esterification in some contexts, whereas other mineral acids like HCl and HNO₃ may be ineffective. nih.gov The reaction conditions must be carefully controlled to prevent side reactions and racemization.

Table 1: Selected Esterification Protocols for Amino Acid Derivatives

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Carbamimidate Activation | tert-butyl N,N'-diisopropylcarbamimidate | Dry THF, heat (e.g., 70°C) | Effective for hindered esters. ed.ac.uk |

| Enolate Alkylation | LDA, tert-butyl acetate | THF, low temperature (e.g., -40°C) | Useful for forming β-ketoesters from methyl esters as precursors. orgsyn.org |

| Acid-Catalyzed (Fischer) | Alcohol (e.g., Methanol), Acid Catalyst (e.g., SOCl₂, TMSCl) | Reflux or room temperature | Common for less hindered esters like methyl esters; often a preliminary step. nih.govnih.gov |

The protection of the secondary amine in the pyrrolidine (B122466) ring with the tert-butoxycarbonyl (Boc) group is a fundamental step in peptide synthesis and related applications. The Boc group is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. organic-chemistry.org A variety of bases and solvent systems can be employed, with the choice often depending on the substrate's solubility and sensitivity. For instance, a mixture of dioxane and aqueous alkali (like NaOH) is a common method. google.com For substrates sensitive to water, anhydrous conditions using triethylamine (B128534) (TEA) in methanol (B129727) or DMF can be used. Catalysts like 4-(dimethylamino)pyridine (DMAP) may be added to accelerate the reaction, particularly for less nucleophilic or sterically hindered amines.

The synthetic strategy can involve either N-protection followed by esterification or vice-versa. Protecting the amine first yields an N-Boc-hydroxyproline, which is then esterified. nih.gov Alternatively, the hydroxyproline can be esterified first, followed by N-protection. nih.gov The choice of route can impact the potential for side reactions and the ease of purification.

Table 2: Common Conditions for N-Boc Protection of Amines

| Reagent System | Solvent | Base | Key Features |

|---|---|---|---|

| Boc₂O | Dioxane/Water | NaOH or NaHCO₃ | Standard aqueous conditions; by-products are easily removed. google.com |

| Boc₂O | Methanol or DMF | Triethylamine (TEA) | Anhydrous conditions suitable for water-sensitive substrates. |

| Boc₂O with DMAP | Dichloromethane (DCM) | DMAP (catalyst) | Accelerates reaction for hindered or weakly nucleophilic amines. |

Achieving the correct D-proline stereochemistry at the C-2 position and the (4R)-hydroxy configuration at the C-4 position is paramount. The most direct method is to start the synthesis from D-hydroxyproline. However, L-hydroxyproline is often more readily available. Therefore, stereochemical inversion of an L-isomer is a common and important strategy.

One powerful method for inverting the stereochemistry of a hydroxyl group is the Mitsunobu reaction . This reaction proceeds with a complete inversion of configuration (Sₙ2 mechanism). For example, Boc-(2S,4R)-4-hydroxyproline methyl ester can be converted to the corresponding (4S)-isomer. A subsequent Mitsunobu reaction on this (4S)-intermediate can then generate the desired (4R)-product if starting from a different precursor. nih.gov

Another approach involves epimerization. In some bacteria, the enzyme hydroxyproline 2-epimerase catalyzes the interconversion of L-hydroxyproline isomers into their D-counterparts. researchgate.netasm.org For instance, trans-4-L-Hyp can be epimerized to cis-4-D-Hyp. asm.org This biocatalytic route offers a highly specific and environmentally benign method for accessing the D-amino acid scaffold.

Alternative Synthetic Pathways and Precursors

Instead of modifying a pre-existing hydroxyproline molecule, the target compound can be constructed from simpler cyclic or acyclic precursors. These methods offer high degrees of flexibility in introducing various substituents.

The functionalized pyrrolidine ring, the core of hydroxyproline, can be synthesized through various cyclization strategies. These methods are broadly classified based on whether the starting material is cyclic or acyclic. nih.gov

From Acyclic Precursors: Intramolecular cyclization of suitably functionalized acyclic compounds is a powerful method for forming the pyrrolidine skeleton. nih.gov For example, an aza-Michael induced ring closure (aza-MIRC) can be used to generate highly functionalized pyrrolidines. rsc.org Another prominent strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can produce complex pyrrolidine derivatives with excellent stereocontrol. osaka-u.ac.jpmdpi.com

From Other Cyclic Precursors: The pyrrolidine ring can be formed via the rearrangement or contraction of other ring systems. A photo-promoted ring contraction of pyridines, for example, has been reported as a novel route to pyrrolidine derivatives. osaka-u.ac.jp It is also possible to synthesize pyrrolidines from other cyclic precursors like oxazines through ozonolysis followed by intramolecular cyclization. nih.gov

These de novo synthesis methods allow for the stereoselective construction of the pyrrolidine core, into which the hydroxyl and protected carboxyl/amino groups can be installed. nih.govnih.gov

Biocatalysis offers highly selective and efficient routes for synthesizing chiral amino acids. nih.gov For hydroxyproline derivatives, enzymes can be used for both the key hydroxylation and epimerization steps.

Enzymatic Hydroxylation: Proline hydroxylase enzymes can catalyze the direct hydroxylation of proline to form hydroxyproline. pnas.orgpnas.org These enzymes require specific co-factors such as molecular oxygen, ferrous iron, α-ketoglutarate, and ascorbate. pnas.org While often studied in the context of post-translational modification in collagen synthesis, microbial proline 4-hydroxylases have been identified that can hydroxylate free L-proline, offering a potential route for biotechnological production. researchgate.netnih.gov

Enzymatic Epimerization: As mentioned previously, hydroxyproline-2-epimerase is a key enzyme that can invert the stereocenter at the C-2 position. researchgate.netnih.gov This allows for the conversion of the more common L-amino acids to the desired D-amino acids, providing a direct biocatalytic pathway to the D-Hyp scaffold. asm.org Similarly, D-amino acid dehydrogenases are known to oxidize D-amino acid analogues, including 3,4-dehydro-D-proline, indicating a range of enzymatic activities available for modifying these scaffolds. oup.com

Table 3: Biocatalytic Approaches for Hydroxyproline Derivatization

| Enzymatic Process | Enzyme Class | Transformation | Significance |

|---|---|---|---|

| Hydroxylation | Proline Hydroxylase | Proline → Hydroxyproline | Direct installation of the hydroxyl group. pnas.orgresearchgate.net |

| Epimerization | Hydroxyproline 2-Epimerase | L-Hydroxyproline ⇌ D-Hydroxyproline | Provides access to the D-amino acid scaffold from L-isomers. researchgate.netasm.org |

| Oxidation | D-Amino Acid Dehydrogenase | D-amino acid analogue → Keto acid | Demonstrates enzymatic tolerance for modifying D-isomers. oup.com |

Green Chemistry Principles in Boc-D-Hyp-Otbu Synthesis

The synthesis of specialized chemical compounds like this compound, a protected derivative of hydroxyproline, is increasingly being scrutinized through the lens of green chemistry. The core objective of green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. mdpi.compfizer.com This approach is guided by twelve fundamental principles, which include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govnih.govsyrris.com In the context of synthesizing protected amino acids such as this compound, these principles encourage a shift away from traditional methods that often rely on stoichiometric reagents, hazardous solvents, and multiple protection/deprotection steps, which can generate significant waste. nih.govnih.gov The focus is now on developing more elegant and efficient synthetic routes that are both environmentally benign and economically viable. mdpi.com

Applying green chemistry to this compound synthesis involves a holistic assessment of the entire process, from starting materials to final product purification. This includes the careful selection of raw materials, preferably from renewable feedstocks, and the implementation of catalytic processes to reduce energy consumption and waste. nih.govsyrris.com By redesigning synthetic pathways to be more streamlined, chemists can reduce the number of steps, which in turn minimizes the consumption of resources and the production of byproducts. nih.gov

Strategies for minimizing the environmental footprint of solvent use in this compound synthesis include:

Use of Green Solvents: There is a growing emphasis on using "green" solvents derived from renewable resources, such as ethanol, glycerol, and ethyl lactate. mdpi.com These solvents are generally less toxic and more biodegradable than their conventional counterparts.

Solvent-Free Reactions: An even more sustainable approach is to conduct reactions under solvent-free, or "neat," conditions. mdpi.com This completely eliminates solvent-related waste. Mechanochemical methods, such as grinding or milling, can facilitate reactions between solid reagents without the need for a solvent medium.

Solvent Reduction and Recycling: Where solvents are necessary, processes should be optimized to use the minimum amount required. Furthermore, implementing solvent recovery and recycling systems can significantly reduce waste and improve the economic efficiency of the synthesis.

The following table compares the properties of conventional solvents with greener alternatives relevant to peptide synthesis.

| Solvent | Type | Boiling Point (°C) | Key Environmental/Safety Concerns |

| Dichloromethane (DCM) | Conventional | 39.6 | Suspected carcinogen, volatile organic compound (VOC) |

| N,N-Dimethylformamide (DMF) | Conventional | 153 | Reproductive toxin, high boiling point makes removal difficult |

| Tetrahydrofuran (THF) | Conventional | 66 | Peroxide-forming, VOC |

| Ethanol | Green | 78.37 | Renewable resource, low toxicity, biodegradable |

| Water | Green | 100 | Non-toxic, non-flammable, abundant |

| Ethyl Acetate | Green | 77.1 | Lower toxicity than many VOCs, effective solvent |

| Glycerol | Green | 290 | Renewable, non-toxic, high boiling point can be a challenge |

A key principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. nih.gov Catalysts increase the rate of a reaction without being consumed in the process, allowing for small amounts to transform large quantities of reactants. This approach is superior to using stoichiometric reagents, which are required in at least a 1:1 molar ratio with the reactant and generate significant waste.

In the synthesis of this compound, the protection of the amine group with the tert-butyloxycarbonyl (Boc) group is a critical step. nih.govyoutube.com Traditionally, this might involve reagents that are used in large quantities. The development of novel, sustainable catalysts for this transformation is an active area of research. For instance, studies have shown that organic acids, such as malic acid, can serve as efficient, recyclable, and environmentally friendly catalysts for the N-Boc protection of various amines under solvent-free conditions. researchgate.net This type of catalyst offers several advantages:

High Efficiency and Selectivity: Green catalysts can provide high yields of the desired product with minimal side reactions. researchgate.net

Benign Nature: These catalysts are often derived from natural sources and are non-toxic and biodegradable.

The table below outlines different types of catalysts and their relevance to green synthesis.

| Catalyst Type | Example | Advantages in Green Synthesis | Potential Application in this compound Synthesis |

| Biocatalysts (Enzymes) | Lipases, Proteases | High selectivity, mild reaction conditions (ambient temp/pressure), biodegradable. | Selective protection or deprotection steps. |

| Organocatalysts | Malic Acid, Proline | Metal-free, often low toxicity, stable, readily available. researchgate.net | Catalyzing the N-Boc protection step. researchgate.net |

| Heterogeneous Catalysts | Metal oxides, Zeolites | Ease of separation from the reaction mixture, recyclability. | Facilitating esterification or other functional group transformations. |

| Homogeneous Catalysts | Transition metal complexes | High activity and selectivity. | Used in specific bond-forming reactions if greener metals (e.g., iron) are employed. |

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Translating a synthetic route from a small, laboratory scale (milligrams to grams) to a larger, pilot or industrial scale (kilograms to tons) presents significant challenges. researchgate.net What works efficiently in a round-bottom flask may not be safe, efficient, or economical at a larger volume. For the production of this compound, key scale-up considerations include managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods. researchgate.net Careful monitoring of critical process parameters such as temperature, pressure, reaction time, and reagent addition rates is crucial to ensure consistent product quality and safety.

Process intensification is an approach that aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com One of the most promising techniques in this area is flow chemistry, or continuous processing. syrris.com Instead of large batch reactors, reactions are carried out in a continuous stream through a tube or microreactor. mdpi.com This methodology offers several advantages for the synthesis of fine chemicals like this compound:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. mdpi.com

Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and precise temperature control, which is critical for managing highly exothermic or temperature-sensitive reactions. syrris.com

Improved Yield and Purity: Precise control over reaction parameters (temperature, residence time, stoichiometry) often leads to higher yields and fewer impurities compared to batch processing. mdpi.com

The following table summarizes key parameters that must be considered when scaling up a chemical synthesis.

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Process Intensification Solution (e.g., Flow Chemistry) |

| Heat Transfer | Surface area is large relative to volume; cooling/heating is efficient. | Volume increases faster than surface area, leading to poor heat dissipation and potential for thermal runaway. researchgate.net | High surface-area-to-volume ratio provides excellent, instantaneous heat control. syrris.com |

| Mixing | Stirring is generally efficient. | Achieving homogeneous mixing in large vessels can be difficult, leading to localized "hot spots" and side reactions. | Reactants are mixed rapidly and efficiently via diffusion in narrow channels. |

| Reaction Time | Often determined by TLC or other analysis; can be long. | Long reaction times in large batches reduce plant throughput and increase costs. | Residence time is precisely controlled by flow rate and reactor volume, allowing for optimization and speed. mdpi.com |

| Safety | Small quantities of reagents pose a manageable risk. | Handling large quantities of hazardous reagents increases the risk of accidents. | Small reactor volumes contain the reaction, significantly improving the safety profile. mdpi.com |

By embracing green chemistry principles and innovative technologies like process intensification, the synthesis of this compound and its analogs can be made more sustainable, efficient, and safer.

Iii. Advanced Protecting Group Strategies and Deprotection Chemistry Relevant to Boc D Hyp Otbu

Cleavage of the Tert-Butyl Ester (OtBu) Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids, valued for its stability and its compatibility with many synthetic transformations. lookchem.com

Similar to the Boc group, the OtBu ester is cleaved under acidic conditions via an acid-catalyzed mechanism that generates a tert-butyl cation and the free carboxylic acid. lookchem.com The conditions required to cleave an OtBu ester are generally harsher than those needed for a Boc group. csic.es For example, while a Boc group might be removed with 10-20% TFA, complete cleavage of an OtBu ester often requires 50% TFA or higher concentrations. highfine.comorgsyn.org This kinetic difference is the key to achieving chemoselectivity between the two groups. csic.es

One study systematically investigated the cleavage of both Boc and OtBu groups on an amino acid derivative. It was found that treatment with 7% TFA in DCM for 3 hours was sufficient to remove the Boc group, while the OtBu ester remained largely intact. csic.es To remove the OtBu group, a subsequent treatment with 50% TFA in DCM for 1 hour was required. csic.es This demonstrates that a two-step deprotection is feasible by carefully controlling the acid concentration and reaction time.

Achieving chemoselectivity is vital when a molecule contains multiple protecting groups of similar lability. Research has demonstrated the selective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. For example, cerium(III) chloride has been used to selectively cleave tert-butyl esters while leaving N-Boc groups unaffected. organic-chemistry.org

Another mild method involves refluxing the substrate with silica (B1680970) gel in toluene, which has been shown to cleave t-butyl esters with high selectivity over t-butyl ethers and other protecting groups. lookchem.com This method's mildness extends the utility of the t-butyl ester as a protecting group that can be removed under conditions that spare other sensitive functionalities. lookchem.com

| Substrate Type | Conditions for Boc Removal (OtBu Intact) | Conditions for OtBu Removal | Key Finding | Reference |

|---|---|---|---|---|

| Dipeptide (Boc-Leu-Hyp-OtBu) | Not specified in abstract | 4 M HCl/dioxane | Demonstrates cleavage of both groups for dipeptide synthesis. | researchgate.net |

| Generic Boc-Xxx-OtBu | 7% TFA in DCM, 3h | 50% TFA in DCM, 1h | Clear kinetic differentiation allows for a two-step, selective deprotection. | csic.es |

| Various N-Boc amino acid t-butyl esters | Not applicable | Cerium(III) chloride | Lewis acid catalysis can achieve selectivity for OtBu cleavage over N-Boc. | organic-chemistry.org |

| Various t-butyl esters | Not applicable | Silica gel, refluxing toluene | A mild, heterogeneous method for selective OtBu ester cleavage. | lookchem.com |

Innovations in Protecting Group Chemistry Enabling Boc-D-Hyp-Otbu Utilization

Recent advances in synthetic methodology have introduced milder and more selective ways to cleave robust protecting groups like Boc and OtBu, enhancing their applicability. One significant innovation is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as solvents or catalysts. google.comresearchgate.net These solvents can facilitate the thermolytic cleavage of t-butyl esters and carbonates, often requiring only heat and avoiding the use of strong acids. researchgate.net

A novel catalytic system for the deprotection of both Boc and OtBu groups employs tris-4-bromophenylamminium cation radical (commonly known as "magic blue" or MB•+) in the presence of a hydrosilane like triethylsilane. acs.orgacs.org This transition-metal-free method proceeds under mild conditions and is compatible with a wide range of functional groups, offering a gentle alternative to harsh acidic deprotection. organic-chemistry.orgacs.orgacs.org

Furthermore, the concept of "safety-catch" protecting groups adds another dimension of control. mdpi.comiris-biotech.de These groups are stable to standard deprotection conditions but can be "activated" by a specific chemical transformation, after which they become labile. For example, a sulfoxide-based protecting group can be stable to both acid (TFA) and base (piperidine), but after reduction to a sulfide, it becomes acid-labile. csic.esiris-biotech.de Such strategies provide an extra layer of orthogonality, which is invaluable for the synthesis of highly complex molecules where precise control over deprotection steps is required.

Development of Novel Deprotection Reagents and Methodologies

The conventional method for removing Boc and t-butyl protecting groups involves strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.combzchemicals.com However, the harshness of TFA can lead to side reactions, particularly with sensitive residues like tryptophan. nih.gov This has spurred the development of milder and more selective deprotection reagents.

Recent research has focused on alternatives that offer improved selectivity and gentler reaction conditions. For instance, aqueous phosphoric acid has been identified as an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. nih.govmdpi.com It demonstrates good selectivity, leaving other protecting groups like benzyloxycarbonyl (Cbz) and benzyl (B1604629) esters intact. organic-chemistry.org

Lewis acids have also emerged as powerful tools for selective deprotection. A notable example is the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile (B52724). This system allows for the selective cleavage of tert-butyl esters while leaving N-Boc groups untouched, an orthogonal approach that is highly valuable in complex synthetic routes. organic-chemistry.orgacs.org

Other novel methodologies include the use of oxalyl chloride for N-Boc deprotection under mild conditions. nih.gov Additionally, basic deprotection methods, though less common for the acid-labile Boc group, have been developed using reagents like sodium carbonate or sodium t-butoxide in specific solvent systems. nih.gov For solid-phase synthesis, reagents such as p-toluenesulfonic acid (pTSA) are being explored as cheaper, biodegradable, and more eco-friendly alternatives to TFA. mdpi.com

| Reagent/Method | Target Protecting Group(s) | Key Advantages | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Aqueous Phosphoric Acid | Boc, t-Butyl ester, t-Butyl ether | Mild, environmentally benign, selective over Cbz and Benzyl esters. | Aqueous H₃PO₄ in THF. | nih.govmdpi.com |

| CeCl₃·7H₂O / NaI | t-Butyl ester | Highly selective for t-Butyl esters; N-Boc group remains intact. | Acetonitrile, reflux. | acs.org |

| Oxalyl Chloride | N-Boc | Mild conditions, provides an alternative to strong acids. | Dichloromethane, room temperature. | nih.gov |

| p-Toluenesulfonic acid (pTSA) | N-Boc | Eco-friendly, biodegradable, cost-effective alternative to TFA. | Used in a Deep Eutectic Solvent (DES). | mdpi.com |

| Montmorillonite K-10 Clay | N-Boc | Heterogeneous catalyst, easily removed by filtration. | Solvent-free or in organic solvent. | bzchemicals.com |

Impact of Protecting Group Choice on Reaction Efficiency and Yield

The use of a tert-butyl ester at the C-terminus and for side-chain hydroxyl protection, as in the case of a fully protected Boc-D-Hyp(tBu)-OtBu, aligns more closely with the orthogonality principles of the now-dominant Fmoc/tBu strategy. nih.gov In the Fmoc/tBu approach, the base-labile Fmoc group is removed with piperidine (B6355638), while the acid-labile tBu groups are removed with TFA. bachem.com

The impact of using this compound can be analyzed in several ways:

Solubility and Aggregation: Protecting groups significantly affect the solubility of the growing peptide chain. Hydrophobic protecting groups like Boc and tBu can sometimes lead to aggregation during SPPS, especially in difficult sequences. This can hinder reagent access and lower coupling efficiency. sigmaaldrich.com However, the incorporation of proline derivatives themselves, including hydroxyproline (B1673980), is known to disrupt the formation of secondary structures that cause aggregation. sigmaaldrich.com

Prevention of Side Reactions: The primary role of the Boc and Otbu groups is to prevent unwanted reactions. The Boc group on the α-amine prevents self-polymerization and ensures that only the desired N-terminus is available for coupling. researchgate.net The Otbu group protects the C-terminal carboxylate from reacting with activated amino acids during coupling steps. thieme-connect.de For hydroxyproline, protection of the 4-hydroxyl group (e.g., as a t-butyl ether) is crucial to prevent side reactions such as acylation. nih.gov

Reaction Efficiency: The steric hindrance of the protecting groups can influence reaction rates. The bulky Boc and tBu groups can sometimes slow down coupling reactions compared to smaller protecting groups. However, modern coupling reagents are highly efficient and can generally overcome this steric bulk to provide high yields. bachem.com The choice of coupling reagent (e.g., HBTU, HATU, DIC) must be optimized for the specific amino acid being coupled. bachem.com

| Protecting Group Strategy | N-α Protection | Side-Chain/C-Terminus Protection | Deprotection Conditions | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (Bzl) (HF-labile) | N-α: TFA; Final: HF | Classic SPPS method; requires harsh final cleavage. | masterorganicchemistry.comnih.gov |

| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (tBu) (acid-labile) | N-α: Piperidine; Final: TFA | Milder conditions, orthogonal, most common modern method. | nih.govbachem.com |

| Boc/tBu (as in this compound) | Boc (acid-labile) | tert-Butyl (tBu) (acid-labile) | Non-orthogonal; both groups removed by acid. | Useful in solution-phase or for specific fragment condensation strategies where differential acid lability can be exploited. | organic-chemistry.orgbachem.com |

Stability and Reactivity of this compound Under Various Synthetic Conditions

The stability and reactivity profile of this compound dictates its handling, storage, and application in peptide synthesis.

Stability:

To Basic and Nucleophilic Conditions: The N-Boc group is known for its stability towards most bases and nucleophiles. organic-chemistry.org This allows for the use of base-labile protecting groups elsewhere in a molecule, forming the basis of orthogonal protection strategies. organic-chemistry.org Similarly, the tert-butyl ester is stable to basic conditions used for saponification of other ester types, such as methyl or ethyl esters. Therefore, this compound is stable during reaction steps that involve reagents like piperidine (used for Fmoc removal) or other amine bases.

To Acidic Conditions: Both the Boc and Otbu groups are labile to acid. bzchemicals.com Their stability is dependent on the strength of the acid and the reaction conditions. They are generally stable to very weak acids but are readily cleaved by moderate to strong acids like TFA. masterorganicchemistry.com Some differentiation is possible; for example, certain Lewis acids can selectively cleave a t-butyl ester in the presence of a Boc group. acs.org

Thermal Stability: The compound is generally stable under recommended storage temperatures and pressures. aksci.com However, thermolytic cleavage of Boc groups is possible, though it requires high temperatures. bzchemicals.com

Reactivity:

The reactivity of this compound is centered on the two main functional groups after selective deprotection.

Reactivity of the Carboxylic Acid: For this compound to act as the C-terminal residue in a peptide, it is typically attached to a solid support or used in solution phase. If it is to be coupled to another amino acid (i.e., to extend the chain from its N-terminus), its carboxylic acid must be activated. This is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with additives like HOBt or Oxyma to improve efficiency and suppress racemization. bachem.comnih.gov The activated ester of this compound is a reactive electrophile that readily couples with the nucleophilic amino group of the incoming amino acid ester.

Reactivity of the α-Amine (after deprotection): Once the Boc group is removed to expose the secondary amine of the proline ring, this amine acts as a nucleophile in the subsequent coupling step. The cyclic nature and steric hindrance of the proline amine can make this coupling step more challenging than for other amino acids. To achieve high coupling efficiency, it may be necessary to use longer reaction times, double coupling protocols, or more potent coupling reagents like HATU. bachem.com Microwave-assisted synthesis has also been shown to improve coupling efficiency for difficult sequences. nih.gov

The hydroxyl group on the hydroxyproline ring, if left unprotected, can also be a site of reactivity, potentially leading to O-acylation. Therefore, it is typically protected, for instance as a tert-butyl ether [Fmoc-Hyp(tBu)-OH], when used in Fmoc-based SPPS. peptide.com In a "proline editing" strategy, this hydroxyl group can be intentionally left available for modification on the solid support after the main peptide chain has been assembled. nih.govnih.gov

Iv. Stereochemical Considerations and Control in Chemical Transformations Involving Boc D Hyp Otbu

Importance of (2R,4R) or (2S,4R) Stereochemistry in Derivatives

The stereochemical configuration of hydroxyproline (B1673980) derivatives is paramount in determining the structure and function of peptides and proteins. ontosight.ai The naturally occurring and most studied isomer is (2S,4R)-4-hydroxy-L-proline (Hyp), which is a key component of collagen. nih.gov The (2S,4R) stereochemistry is crucial for stabilizing the collagen triple helix through hydrogen bonding involving the 4-hydroxyl group. ontosight.ainih.gov This specific arrangement preorganizes the peptide backbone into a conformation favorable for helix formation. nih.gov

The choice between (2R,4R) and (2S,4R) stereoisomers can lead to dramatically different biological outcomes. In the context of designing inhibitors for various enzymes or receptor antagonists, the precise orientation of functional groups is critical for effective binding. The synthesis of a potent histamine (B1213489) H3 receptor antagonist, for example, specifically required the (2R,4S) configuration, which could be accessed from either (2R,4R)-cis-4-hydroxy-D-proline via inversion at C4 or from (2S,4R)-trans-4-hydroxy-L-proline through inversion at both C2 and C4. acs.org

Diastereoselective and Enantioselective Synthesis Strategies

Achieving high stereochemical purity in the synthesis of Boc-D-Hyp-Otbu derivatives is essential for their application. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine (B122466) ring or the introduction of substituents.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com In the synthesis of proline derivatives, chiral auxiliaries can be used to control the stereochemistry of alkylations or cycloaddition reactions. For example, Evans oxazolidinones, derived from chiral amino alcohols, can be used as auxiliaries to perform diastereoselective alkylations of enolates. uwindsor.ca Similarly, chiral auxiliaries based on pseudoephedrine can control the stereochemistry of additions to carbonyl groups. wikipedia.org Another approach involves the use of menthone-based nitrones as chiral auxiliaries in 1,3-dipolar cycloaddition reactions to synthesize enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives with high stereocontrol. academie-sciences.fr

Catalyst-controlled approaches offer an elegant and efficient alternative for stereoselective synthesis. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool. princeton.edursc.org Proline itself can catalyze enantioselective aldol (B89426) and Mannich reactions. princeton.edu More complex proline-derived catalysts, including those with modified hydroxyl groups, have been developed to enhance stereoselectivity in various transformations, such as the α-oxidation of aldehydes. princeton.edursc.org Furthermore, metal-based catalysts in conjunction with chiral ligands are widely used. For instance, chiral manganese complexes have shown high enantioselectivity in the oxidation of C-H bonds. acs.org Biocatalytic approaches using enzymes like proline hydroxylases offer excellent regio- and stereoselectivity for the hydroxylation of proline, providing access to different stereoisomers of hydroxyproline. whiterose.ac.ukresearchgate.net

Protecting groups are crucial in multi-step synthesis to mask reactive functional groups. chemistrytalk.orgwikipedia.org In the context of this compound, the tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl (Otbu) ester at the carboxylic acid play a significant role in maintaining stereochemical integrity. The bulky Boc group can influence the conformation of the pyrrolidine ring and sterically hinder unwanted side reactions. chemistrytalk.orgrsc.org It helps to lock the ring in a specific pucker, which can direct the approach of reagents from a particular face, thus influencing the stereochemical outcome of subsequent reactions. rsc.org

The choice of protecting groups is also critical to prevent racemization or epimerization during reactions. The Boc group, being a urethane-type protecting group, is known to suppress racemization at the α-carbon during peptide coupling reactions. nih.gov However, the stability of the stereocenters can be compromised under certain reaction conditions. For example, prolonged exposure to strong bases during deprotection or other transformations can lead to epimerization at the C2 position. The stability of the C4 stereocenter is generally higher, but it can also be susceptible to inversion under specific conditions, especially if the hydroxyl group is converted into a good leaving group. Careful selection of reaction conditions and protecting groups that can be removed under mild conditions is therefore essential to preserve the stereochemical purity of this compound and its derivatives. chemistrytalk.orgmasterorganicchemistry.com

Analysis of Diastereomeric Purity in this compound Derivatives

The stereochemical integrity at the C4 position of the pyrrolidine ring is a critical parameter in the synthesis of complex molecules derived from this compound. Chemical transformations, particularly those involving the carboxyl or amino functionalities, can sometimes create conditions conducive to epimerization, leading to the formation of diastereomeric impurities. Consequently, the rigorous analysis of diastereomeric purity is an essential step in characterizing these derivatives. A variety of sophisticated analytical techniques are employed to separate, identify, and quantify these diastereomers, thereby ensuring the stereochemical fidelity of the final product.

The primary methods for assessing diastereomeric purity include high-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), and nuclear magnetic resonance (NMR) spectroscopy. chromatographyonline.com The choice of technique is often dictated by the specific structural features and physicochemical properties of the derivative under investigation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and diastereomers. chromatographyonline.com For derivatives of this compound, reversed-phase HPLC is often effective. The differential interaction of the diastereomers with the stationary phase, which can be a standard C18 or a specialized chiral phase, results in distinct retention times. This allows for their separation and quantification based on the relative areas of the corresponding peaks in the chromatogram. For instance, in the synthesis of dipeptides where this compound is coupled with another amino acid, the resulting diastereomers can be baseline separated, enabling accurate determination of the diastereomeric ratio. The use of chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives, can significantly enhance the separation of otherwise difficult-to-resolve diastereomers. chromatographyonline.com In some cases, derivatization of the analyte with a chiral agent can also facilitate separation on a non-chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of this compound derivatives. nih.gov In a solution containing a mixture of diastereomers, the corresponding protons and carbons are in chemically non-equivalent environments, which can lead to separate, distinguishable signals in the ¹H and ¹³C NMR spectra. The chemical shifts of protons adjacent to the stereogenic centers, such as the H2, H4, and H5 protons of the pyrrolidine ring, are particularly sensitive to changes in stereochemistry. nih.gov By comparing the integration of these distinct signals, a quantitative measure of the diastereomeric ratio can be obtained. For example, the coupling constants between protons on the pyrrolidine ring can provide valuable information about the ring's pucker and the relative orientation of substituents, which differs between diastereomers. nih.gov In some instances, chiral shift reagents may be employed to enhance the resolution of signals from different diastereomers.

Mass Spectrometry (MS)

While conventional mass spectrometry does not typically distinguish between diastereomers due to their identical mass, coupling MS with a separation technique like HPLC (LC-MS) is a common practice for analysis. researchgate.net Furthermore, advanced MS techniques such as ion mobility-mass spectrometry (IM-MS) can separate diastereomeric ions based on their different three-dimensional shapes and corresponding collision cross-sections. This method can be particularly advantageous for analyzing complex mixtures where chromatographic separation is not readily achievable. msstate.edu

Illustrative Research Findings

The importance of analyzing diastereomeric purity is highlighted in various research applications. For example, in the synthesis of peptide-based therapeutics, the stereochemistry of each amino acid residue, including any hydroxyproline derivatives, is critical for biological activity. Even minor diastereomeric impurities can lead to significantly reduced efficacy or altered pharmacological profiles. Research has shown that coupling protocols in peptide synthesis must be carefully optimized to minimize epimerization. researchgate.netthieme-connect.de The subsequent analysis using techniques like chiral HPLC or NMR is then used to verify the stereochemical outcome. acs.orgcore.ac.uk

For example, studies involving the synthesis of dipeptides incorporating this compound have utilized chiral HPLC to confirm the high diastereomeric purity of the products. The data below illustrates typical results obtained from such analyses, demonstrating the successful control of stereochemistry during synthesis.

Table 1: Analysis of Diastereomeric Purity in this compound Containing Dipeptides

| Derivative | Analytical Method | Diastereomeric Ratio (4R:4S) | Reference |

|---|---|---|---|

| Boc-D-Hyp(Otbu)-L-Phe-OMe | Chiral HPLC | >99:1 | nih.gov |

| Boc-D-Hyp(Otbu)-L-Ala-OMe | Chiral HPLC | >98:2 | researchgate.net |

V. Applications in Peptide Synthesis and Chemical Biology Research

Utilization as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. nih.govcarlroth.com In this context, Boc-D-Hyp-Otbu is an essential reagent for introducing the non-canonical amino acid D-hydroxyproline. The Boc group provides temporary protection for the α-amine, which is stable to the coupling conditions but can be selectively removed using moderate acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com The tert-butyl ether protecting the side-chain hydroxyl group is also acid-labile but generally requires stronger acid conditions for cleavage, ensuring it remains intact throughout the stepwise elongation of the peptide chain. peptide.com

The incorporation of a D-hydroxyproline residue using this compound follows the standard SPPS cycle. The process begins with the deprotection of the N-terminal amino group of the growing peptide chain anchored to the solid support. The free carboxylic acid of this compound is then activated using a suitable coupling reagent and introduced to react with the newly exposed amine on the resin-bound peptide, forming a new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. nih.gov The use of D-isomers like D-hydroxyproline is significant for creating peptides with altered secondary structures and increased resistance to enzymatic degradation.

Commonly used coupling reagents in peptide synthesis include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.govnih.gov For instance, O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TOTU) has been effectively used in the synthesis of a dipeptide fragment containing a hydroxyproline (B1673980) derivative, Fmoc-D-Hyp-Gly-OtBu, in a solution-phase context that mirrors the chemistry of SPPS coupling. google.comgoogle.com The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in the presence of a tertiary base such as diisopropylethylamine (DIEA). google.comgoogle.compeptide.com

| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole), OxymaPure | Cost-effective; DIC is favored as its urea (B33335) byproduct is soluble. nih.govnih.gov |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High activation potential, rapid coupling kinetics. nih.govpeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, TOTU | HOAt (for HATU) | Very efficient and fast; HATU is particularly effective for difficult couplings. nih.govpeptide.com |

A significant challenge in SPPS is the tendency of growing peptide chains to aggregate, primarily through the formation of intermolecular β-sheet structures. nih.govfrontiersin.org This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deprotection reactions and resulting in deletion sequences that are difficult to purify. nih.gov

The incorporation of proline and its derivatives, such as hydroxyproline, is a well-known strategy to mitigate aggregation. The rigid pyrrolidine (B122466) ring of the proline backbone disrupts the hydrogen bonding patterns required for stable β-sheet formation. nih.gov By introducing a "kink" in the peptide backbone, these residues act as structure-breakers. Therefore, the strategic placement of a this compound residue can effectively interrupt aggregation-prone sequences and improve synthetic outcomes. This approach is complementary to other methods like using specialized solvents, elevated temperatures, or incorporating backbone-protected dipeptides, such as Dmb- or Hmb-protected units. nih.govnih.govsigmaaldrich.comiris-biotech.de

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and the synthesis of complex targets where purification of intermediates is necessary. bachem.com In LPPS, this compound can be used to prepare protected peptide fragments that are subsequently joined together.

Fragment condensation involves the synthesis of smaller, protected peptide segments, which are then purified and coupled together in solution. iris-biotech.de This approach minimizes the cumulative errors of stepwise synthesis and allows for easier purification of the final product. A fragment containing D-hydroxyproline can be synthesized using this compound as the starting point or as a residue within the fragment. For example, a dipeptide fragment like Boc-D-Hyp-Gly-OH could be synthesized and purified. Following purification, the Boc group can be removed to expose the N-terminal amine, allowing it to be coupled with another activated peptide fragment. Alternatively, its C-terminal carboxyl group can be activated for coupling to the N-terminus of a different segment.

The key step in fragment condensation is the coupling of the peptide segments. This reaction must be highly efficient and, crucially, proceed with minimal racemization of the C-terminal amino acid of the activated fragment. nih.gov Reagents such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and O-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) are known to be effective for segment coupling with low levels of epimerization. nih.gov

A practical example of this strategy is seen in the synthesis of the drug Icatibant, where a dipeptide fragment containing hydroxyproline (Fmoc-Hyp-Gly-OH) is coupled with a larger pentapeptide fragment in solution. google.comgoogle.com This highlights the industrial applicability of using hydroxyproline-containing building blocks in convergent, solution-phase strategies to construct complex peptide targets.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (2R,4R)-1-(tert-butoxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |

| Boc | tert-butyloxycarbonyl |

| Otbu | O-tert-butyl |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

| LPPS | Liquid-Phase Peptide Synthesis |

| TOTU | O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| DMF | Dimethylformamide |

| NMP | N-methylpyrrolidone |

| DIEA | Diisopropylethylamine |

| DCC | N,N'-dicyclohexylcarbodiimide |

| DIC | N,N'-diisopropylcarbodiimide |

| HOBt | 1-hydroxybenzotriazole |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate |

| PyAOP | 7-Azabenzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate |

| HBTU | O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| TBTU | O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| Dmb | 2,4-dimethoxybenzyl |

| Hmb | 2-hydroxy-4-methoxybenzyl |

| DEPBT | 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |

| TDBTU | O-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| Icatibant | A decapeptide drug |

Synthesis of Peptidomimetics and Conformationally Restricted Peptides

The incorporation of non-standard amino acids like D-hydroxyproline is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as stability and receptor affinity. The rigid pyrrolidine ring of hydroxyproline introduces significant conformational constraints into the peptide backbone, which is a valuable tool for designing structurally defined peptides.

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed by repeating (Gly-X-Y)n amino acid sequences. researchgate.net In this motif, the Y position is frequently occupied by (2S,4R)-4-hydroxyproline (Hyp), which is crucial for the stability of the triple helix. Synthetic Collagen-Mimetic Peptides (CMPs) are invaluable tools for studying collagen's structure, folding, and interactions. researchgate.net

This compound, and its enantiomer, serve as essential building blocks for creating these CMPs. Although natural collagen contains the L-Hyp isomer, the incorporation of D-Hyp is used to design control peptides or to probe the stereochemical requirements of collagen-binding proteins. nih.gov The synthesis of CMPs often involves the stepwise solid-phase peptide synthesis (SPPS) of tripeptide units, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, which are then condensed to form the final peptide. nih.gov The use of protected Hyp derivatives like this compound ensures that the hydroxyl group does not interfere with the coupling reactions during synthesis. peptide.com

| CMP Design Principle | Role of Protected Hydroxyproline (Hyp) | Example Sequence Fragment |

| Triple Helix Stabilization | The hydroxyl group of Hyp forms critical hydrogen bonds that stabilize the collagen triple helix. | (Gly-Pro-Hyp)n d-nb.info |

| Hierarchical Assembly | Specific placement of residues like Hyp influences the self-assembly of triple helices into higher-order structures. d-nb.info | (Gly-Pro-Hyp)10 d-nb.info |

| Probing Pathological Collagen | CMPs with modified sequences can be designed to specifically target and bind to denatured or pathological collagen. researchgate.net | F-GOP-10 [(Gly-Hyp-Pro)n] researchgate.net |

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that serve as versatile and conformationally rigid scaffolds in medicinal chemistry and peptide science. acs.org They are found in numerous bioactive natural products and are used as templates for creating peptidomimetics. core.ac.uk

A modern application of DKPs is their use as building blocks for peptide elongation. Specifically, mono-Boc-protected DKPs can be activated to react with the N-terminus of a growing peptide chain, adding two amino acid residues in a single step. acs.org This method is advantageous as it can be more efficient than traditional one-by-one amino acid addition, especially for "difficult sequences." acs.org

A building block like this compound could be used to synthesize a corresponding DKP. The process would involve coupling this compound with another amino acid ester, followed by deprotection and intramolecular cyclization to form the DKP ring. This resulting cyclo(Boc-D-Hyp-Xaa) scaffold could then be used in a DKP-based peptide elongation strategy.

| Step | Description | Key Feature |

| 1. Dipeptide Formation | A protected amino acid (e.g., Boc-D-Hyp-OH) is coupled with a second amino acid ester. | Formation of a linear dipeptide precursor. |

| 2. Cyclization | The linear dipeptide undergoes intramolecular cyclization to form the six-membered DKP ring. | Creation of the rigid DKP scaffold. acs.org |

| 3. Peptide Elongation | The mono-Boc-DKP is activated and coupled to a peptide chain, adding two amino acids simultaneously. | Efficient "amide-to-amide" transformation. acs.org |

Application in Protein Engineering and Peptide Modification Studies

The introduction of modified amino acids is a cornerstone of protein engineering, allowing for the creation of proteins and peptides with novel or enhanced properties. This compound provides a D-stereoisomer of hydroxyproline, which can be used to alter peptide structure and function in predictable ways.

Incorporating conformationally constrained amino acids like D-Hyp can dramatically influence a peptide's biological activity. chemimpex.com By restricting the peptide backbone, the molecule can be "locked" into a bioactive conformation, leading to higher binding affinity for its target receptor. Furthermore, the introduction of D-amino acids can significantly increase a peptide's resistance to proteolytic degradation, thereby enhancing its stability and in vivo half-life. The unique structural features of hydroxyproline derivatives can be leveraged to modify drug candidates, improving their stability and bioavailability. chemimpex.com

The hydroxyl group on the pyrrolidine ring of hydroxyproline serves as a convenient chemical handle for site-selective modification of peptides and proteins. A strategy known as "proline editing" involves synthesizing a peptide with an orthogonally protected hydroxyproline residue. nih.gov After the peptide chain is assembled, the hydroxyl-protecting group is selectively removed, and the exposed -OH group can be modified through various chemical reactions. nih.gov

While the tert-butyl ether protecting group used for the Hyp hydroxyl in Fmoc synthesis is acid-labile, similar to the Boc group, strategies using orthogonal protecting groups (like Trityl) showcase the potential of this approach. nih.gov The hydroxyl group can be converted into a wide array of functional groups, enabling the introduction of probes, labels, or novel functionalities.

| Modification Reaction | Resulting Functional Group | Potential Application |

| Acylation | Ester | Prodrug design, introduction of lipid tails. nih.gov |

| Oxidation | Ketone (4-oxoproline) | Further derivatization, conformational studies. nih.gov |

| Mitsunobu Reaction | Azide, Thiol, Ether | Bioorthogonal conjugation ("click" chemistry), introduction of spectroscopic probes. nih.gov |

| Sulfonylation | Sulfonate Ester | Conversion to a good leaving group for SN2 substitution. nih.gov |

Role in Glycosylated Peptide Synthesis and Neo-Glycopeptide Constructs

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The synthesis of homogeneous glycopeptides is essential for studying the precise roles of carbohydrates. The hydroxyl group of hydroxyproline provides a natural site for O-glycosylation.

Using building blocks like Fmoc-Hyp(tBu)-OH or its D-isomer equivalent, a hydroxyproline residue can be incorporated into a peptide sequence via SPPS. peptide.com Following the selective deprotection of the tert-butyl ether, a carbohydrate moiety can be attached to the hydroxyl group, creating an O-linked glycopeptide. This strategy allows for the precise placement of a specific sugar at a defined position within the peptide.

An alternative approach involves the creation of "neo-glycopeptides." This method uses chemoselective ligation techniques, such as the reaction between an aminooxy-functionalized peptide and a carbohydrate's reducing end to form a stable oxime linkage. iris-biotech.deiris-biotech.de While this does not directly use the Hyp hydroxyl group, it represents a powerful tool in chemical biology for creating libraries of glycopeptides for structure-activity relationship studies. iris-biotech.deiris-biotech.de The ability to create peptides with specific glycosylation patterns is crucial for investigating the influence of sugars on peptide and protein function. iris-biotech.de

Vi. Role As a Chiral Building Block in Broader Organic Synthesis

Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

The inherent chirality and conformational constraints of the pyrrolidine (B122466) ring in Boc-D-Hyp-Otbu are leveraged by synthetic chemists to orchestrate stereoselective transformations, leading to the efficient construction of complex natural products and other biologically active molecules. mdpi.com

The pyrrolidine ring is a ubiquitous structural motif in a vast number of alkaloids and pharmacologically important compounds. mdpi.com this compound is an exemplary starting material for the enantioselective synthesis of molecules containing this heterocyclic system. The well-defined stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring acts as a powerful stereochemical control element, guiding the formation of new stereocenters with high diastereoselectivity.

One notable strategy involves the oxidative cleavage of the pyrrolidine ring of a protected hydroxyproline (B1673980) derivative to generate a highly functionalized acyclic precursor, which can then be elaborated and cyclized to form new heterocyclic systems. For instance, the ruthenium(IV) oxide-mediated oxidation of N-Boc-protected methyl (2S,4R)-hydroxyprolinate acetate (B1210297) yields a protected pyroglutamate. This intermediate can be further transformed into the corresponding N-Boc-4-hydroxyglutamate dimethyl ester. beilstein-journals.org This transformation highlights how the stereocenters of the starting hydroxyproline derivative direct the stereochemical outcome of the final product.

Furthermore, the lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective functionalization of the pyrrolidine ring, which is a key step in the synthesis of hydroxyindolizidines, such as isomers of 1-deoxycastanospermine. capes.gov.br These examples underscore the utility of protected hydroxyproline derivatives like this compound as foundational chiral synthons for the stereoselective construction of complex molecules bearing the pyrrolidine scaffold. The stereoselective reduction of substituted pyrroles also presents a viable route to functionalized pyrrolidines with multiple new stereocenters. nih.gov

Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecular architectures from three or more starting materials in a single step. The use of chiral components in MCRs can lead to the formation of enantiomerically enriched products. N-Boc protected amino acids, including hydroxyproline derivatives, have been successfully employed in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). frontiersin.orgbeilstein-journals.org

In a representative example, an Ugi reaction involving a chiral cyclic amino acid, an isocyanide, and a ketone can generate complex peptidomimetics. frontiersin.org For instance, the reaction of a protected hydroxyproline, benzyl (B1604629) isocyanide, and a cyclic ketone can be a key step in generating diverse libraries of polycyclic scaffolds. Subsequent deprotection and further functionalization of the resulting Ugi products can lead to a wide array of structurally complex molecules. frontiersin.org While the direct use of this compound in published MCRs is not explicitly detailed, its structural features make it a prime candidate for such reactions. The N-Boc protected amine can act as the amine component, and after deprotection of the tert-butyl ester, the carboxylic acid can serve as the acid component in an Ugi reaction. The inherent chirality of the scaffold would be expected to influence the stereochemical outcome of the reaction.

| Reaction Type | Components | Potential Product Scaffold | Reference |

| Ugi 4-Component Reaction | N-Boc-amino acid, Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Peptidomimetics, Heterocycles | frontiersin.orgbeilstein-journals.org |

| Passerini 3-Component Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamides | beilstein-journals.org |

Development of Chiral Catalysts and Ligands from this compound Scaffolds

The rigid, chiral scaffold of this compound makes it an excellent precursor for the synthesis of a variety of chiral ligands and catalysts for asymmetric synthesis. The ability to selectively modify the functional groups on the pyrrolidine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Chiral phosphoramidite (B1245037) ligands are a privileged class of ligands in asymmetric catalysis, known for their modularity and effectiveness in a wide range of transition metal-catalyzed reactions. Hydroxyproline derivatives are valuable starting materials for the synthesis of these ligands. For example, new phosphoramidite ligands have been prepared from the reaction of a (S)-BINOL-based chlorophosphite with readily available L-hydroxyproline derivatives. rsc.org These ligands have proven to be highly effective in palladium-catalyzed asymmetric annulation reactions. rsc.org

The synthesis of such ligands from this compound would typically involve the reduction of the tert-butyl ester to the corresponding alcohol, yielding N-Boc-D-hydroxyprolinol. This diol can then be reacted with a phosphorus-containing electrophile, such as phosphorus trichloride (B1173362) or a chlorophosphite, to generate the chiral phosphoramidite ligand. A series of N-substituted DMT-hydroxymethylpyrrolidinol phosphoramidites has been synthesized from trans-4-hydroxyproline, demonstrating the feasibility of this approach. capes.gov.br

| Ligand Type | Synthetic Precursor from this compound | Key Synthetic Step | Potential Application |

| Phosphoramidite | N-Boc-D-hydroxyprolinol | Reaction with a chlorophosphite | Asymmetric allylic alkylation, conjugate addition |

| Diamidophosphite | N-Boc-D-hydroxyprolinol | Reaction with P(NMe2)3 | Asymmetric hydrogenation |

Catalysts derived from hydroxyproline have shown significant promise in asymmetric catalysis. A notable example is the development of HypPhos, a class of chiral phosphine (B1218219) catalysts used in enantioselective Wittig reactions. thieme-connect.com The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes, and the development of catalytic, enantioselective variants is a significant advancement.

HypPhos catalysts have been successfully employed in atroposelective Wittig reactions, demonstrating the effective transfer of chirality from the catalyst to the product. thieme-connect.com In these reactions, a P(III)/P(V)=O redox cycle is utilized, making the process catalytic in the phosphine. The chiral environment created by the HypPhos ligand, which can be derived from hydroxyproline, directs the approach of the ylide to the carbonyl compound, leading to high enantioselectivity. While the direct synthesis of HypPhos from this compound is not explicitly documented in the provided literature, the structural relationship is clear, and this compound represents a logical starting material for its preparation.

The broader applicability of hydroxyproline-derived catalysts is also evident in their use in peptide-based catalysis for a variety of oxidation reactions, further highlighting the versatility of this chiral scaffold. acs.org

| Reaction | Catalyst/Ligand Type | Key Feature | Reference |

| Atroposelective Wittig Reaction | HypPhos (phosphine) | P(III)/P(V)=O redox catalysis | thieme-connect.com |

| Asymmetric Alkylation | Chiral Phosphoramidite | High enantioselectivity | rsc.org |

| Asymmetric Annulation | Chiral Phosphoramidite | Spirocycle formation | rsc.org |

Scaffold for the Synthesis of Advanced Materials and Bioconjugates

The unique structural and functional attributes of this compound also lend themselves to the construction of advanced materials and bioconjugates. The rigid pyrrolidine ring can impart specific conformational properties to polymers and liquid crystals, while the orthogonally protected functional groups allow for selective conjugation to other molecules.

The use of hydroxyproline derivatives in the synthesis of modified oligonucleotides and peptide nucleic acids (PNAs) is well-established. cas.cznih.gov These modified nucleic acid analogues can have enhanced binding affinities, nuclease resistance, and cellular uptake properties. This compound can serve as a key building block in the solid-phase synthesis of such molecules. For example, Fmoc-Hyp(OtBu)-OH, a closely related derivative, has been used in the solid-phase synthesis of amatoxin analogs, which are potent toxins that can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. acs.org

Furthermore, the "proline editing" approach, where a hydroxyproline residue within a peptide is selectively modified, allows for the introduction of a wide range of functionalities, including those for bioconjugation and materials science applications. nih.gov This highlights the potential of this compound as a versatile scaffold for creating peptides with tailored properties for applications in drug delivery and materials science. researchgate.netgoogle.comgoogleapis.comscispace.comaps2025.org

| Material/Conjugate Type | Role of this compound Scaffold | Example Application | Reference |

| Peptide-Drug Conjugates | Chiral linker and conformational constraint | Targeted cancer therapy | acs.org |

| Modified Oligonucleotides | Chiral backbone modification | Antisense therapy, diagnostics | cas.cznih.gov |

| Chiral Polymers/Liquid Crystals | Introduction of chirality and rigidity | Advanced optical materials | ambeed.comunibo.it |

Combinatorial Synthesis of Chemical Libraries

The generation of large and structurally diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. These libraries provide a rich source of compounds for screening to identify new bioactive agents. This compound, with its stereochemically defined pyrrolidine core and orthogonal protecting groups, is a valuable chiral building block for constructing such libraries. Its rigid framework allows for the precise spatial presentation of various functional groups, leading to the synthesis of diverse and complex molecular architectures.

The strategic use of this compound enables the creation of diverse chemical entities by introducing variability at multiple points of the molecule. The Boc group on the nitrogen, the tert-butyl ester at the C2-carboxylic acid, and the tert-butoxy (B1229062) group at the C4-hydroxyl position can be selectively manipulated to append a wide array of chemical moieties. This multi-faceted diversification potential is crucial for generating libraries of compounds with a broad range of physicochemical properties and potential biological activities.

One common approach involves anchoring the this compound scaffold to a solid support, often through the carboxylic acid after deprotection of the tert-butyl ester. Subsequent removal of the Boc protecting group on the pyrrolidine nitrogen allows for the introduction of a diverse set of acylating agents, sulfonyl chlorides, or alkylating agents. Further diversity can be achieved by deprotecting the C4-hydroxyl group and functionalizing it with various substituents. This systematic, step-wise diversification on a solid phase facilitates the creation of large libraries of unique compounds. nih.gov